N-(4-Iodophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Synthesis

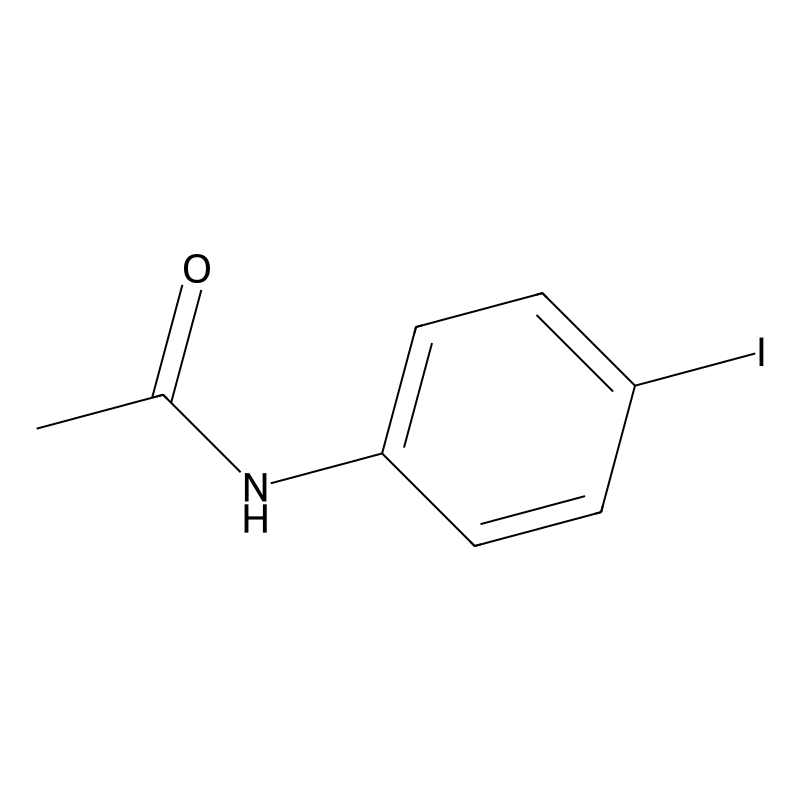

N-(4-Iodophenyl)acetamide is an organic molecule with the chemical formula C₈H₈INO. Its structure consists of an acetamide group (CH₃CONH-) attached to a benzene ring with an iodine atom at the 4th position.Information regarding its synthesis and specific properties can be found on databases like PubChem National Institutes of Health (NIH): ) and the NIST WebBook National Institute of Standards and Technology (NIST): ).Potential Applications

Given the presence of the functional groups, N-(4-Iodophenyl)acetamide could hold potential for various research areas. The acetamide group can participate in hydrogen bonding, which is crucial for biological processes [Berg, Tymoczko, & Stryer, 2002]. The iodine atom can be useful for introducing radioiodine (¹²⁵I) for radiolabeling experiments in fields like nuclear medicine [Liu, 2008].

N-(4-Iodophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 261.06 g/mol. It features an acetamide functional group attached to a phenyl ring that is substituted with an iodine atom at the para position. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases, including PubChem and NIST, where it is identified by the CAS number 622-50-4 .

- Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide and potassium cyanide, leading to substituted phenyl derivatives.

- Oxidation Reactions: The acetamide moiety can be oxidized, potentially forming oxanone derivatives when treated with oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The acetamide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride, resulting in corresponding amine derivatives.

The synthesis of N-(4-Iodophenyl)acetamide typically involves several steps:

- Starting Materials: The synthesis often begins with 4-iodoaniline and acetic anhydride or acetyl chloride.

- Reaction Conditions: The reaction is usually carried out under mild conditions to facilitate the formation of the acetamide bond.

- Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the pure compound .

Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while optimizing yield and purity.

N-(4-Iodophenyl)acetamide has several applications:

- Pharmaceutical Development: Its potential as a drug candidate is being explored due to its biological activity.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in medicinal chemistry.

- Research Tool: The compound can be used in studies related to enzyme inhibition and drug metabolism due to its interaction with cytochrome P450 enzymes .

Interaction studies of N-(4-Iodophenyl)acetamide focus on its binding affinity and inhibitory effects on various enzymes. Research indicates that it may interact with specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric mechanisms. Further studies are needed to elucidate its complete pharmacodynamics and pharmacokinetics.

N-(4-Iodophenyl)acetamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Feature | Similarity | Unique Aspect |

|---|---|---|---|

| N-(4-Bromophenyl)acetamide | Bromine instead of iodine | 0.76 | Less potent due to weaker halogen bonding |

| N-(4-Chlorophenyl)acetamide | Chlorine instead of iodine | 0.74 | Lower lipophilicity compared to iodine variant |

| N-(4-Fluorophenyl)acetamide | Fluorine instead of iodine | 0.74 | Different electronic properties affecting reactivity |

| N-(5-Fluoro-2-iodophenyl)acetamide | Fluorine and iodine substitution | 0.74 | Combines properties of both halogens |

| 1-(4-Iodophenyl)piperidin-2-one | Piperidine ring addition | 0.80 | Enhanced biological activity due to piperidine structure |

The unique presence of the iodine atom in N-(4-Iodophenyl)acetamide contributes to its distinct chemical reactivity and potential biological interactions, differentiating it from its brominated and chlorinated counterparts .

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant